molecular formula C16H10ClF2N5 B14091378 6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline

6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline

Cat. No.: B14091378
M. Wt: 345.73 g/mol
InChI Key: CJTQMWZZINBDOR-UHFFFAOYSA-N
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Description

6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline is a complex organic compound that belongs to the class of quinolines and triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The purification processes, such as recrystallization and chromatography, are also scaled up to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-5,7-difluoroquinoline is unique due to its dual functional groups, which allow it to interact with a broader range of biological targets. Its specific structure also provides enhanced stability and selectivity compared to other similar compounds.

Properties

Molecular Formula

C16H10ClF2N5

Molecular Weight

345.73 g/mol

IUPAC Name

6-[1-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-5,7-difluoroquinoline

InChI

InChI=1S/C16H10ClF2N5/c1-8(16-22-21-13-5-4-12(17)23-24(13)16)14-10(18)7-11-9(15(14)19)3-2-6-20-11/h2-8H,1H3

InChI Key

CJTQMWZZINBDOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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